cIAP1 Selectivity Ratio: BI-891065 Exhibits >200-Fold Discrimination Over XIAP Compared to Bivalent SMAC Mimetics
BI-891065 demonstrates a cIAP1:XIAP IC50 selectivity ratio of ≥206-fold (≤1 nM vs. 206 nM) in cell-based assays [1]. In contrast, the bivalent SMAC mimetic birinapant exhibits a cIAP1:XIAP Kd ratio of approximately 45-fold (<1 nM vs. 45 nM) [2]. This represents a >4.5-fold greater discrimination against XIAP for BI-891065 relative to birinapant. The clinical relevance of XIAP sparing is supported by observations that earlier SMAC mimetics with more potent XIAP inhibition were associated with dose-limiting cytokine-release syndrome, likely due to XIAP's role in restraining pro-inflammatory cytokine production [1].
| Evidence Dimension | cIAP1 vs. XIAP selectivity ratio (IC50 or Kd ratio) |
|---|---|
| Target Compound Data | cIAP1 IC50 ≤1 nM; XIAP IC50 206 nM; selectivity ratio ≥206-fold |
| Comparator Or Baseline | Birinapant: cIAP1 Kd <1 nM; XIAP Kd 45 nM; selectivity ratio ~45-fold |
| Quantified Difference | BI-891065 exhibits ≥4.5-fold greater XIAP discrimination than birinapant (≥206-fold vs. ~45-fold) |
| Conditions | BI-891065: cell-based assays; Birinapant: cell-free fluorescence polarization competition assay for BIR domain binding |
Why This Matters
This selectivity profile may translate to a differentiated safety margin regarding cytokine-release syndrome, a dose-limiting toxicity observed with less XIAP-selective SMAC mimetics in clinical trials.
- [1] Patel MR, Hamilton EP, George B, Kretschmar G, Harada A, Graeser R, Eleftheraki A, Tachibana Y, Yamamoto N. The Second Mitochondria-Derived Activator of Caspases Mimetic BI 891065 in Patients With Advanced Solid Tumors: Results From Two Phase I Studies. Cancer Med. 2025;14(24):e71451. doi:10.1002/cam4.71451 View Source
- [2] Condon SM, Mitsuuchi Y, Deng Y, LaPorte MG, Rippin SR, Haimowitz T, Alexander MD, Kumar PT, Hendi MS, Lee YH, Benetatos CA, Yu G, Kapoor GS, Neiman E, Seipel ME, Burns JM, Graham MA, McKinlay MA, Li X, Wang J, Shi Y, Feltham R, Bettjeman B, Cumming MH, Vince JE, Khan N, Silke J, Day CL, Chunduru SK. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies. J Med Chem. 2014;57(9):3666-77. doi:10.1021/jm500176w View Source
